2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide
CAS No.: 866151-87-3
Cat. No.: VC6275992
Molecular Formula: C14H11F3N2O4S
Molecular Weight: 360.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866151-87-3 |
|---|---|
| Molecular Formula | C14H11F3N2O4S |
| Molecular Weight | 360.31 |
| IUPAC Name | 2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2 |
| Standard InChI Key | GKNKBRIXHHYNTN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzenesulfonamide core substituted with a nitro group at the 2-position and an N-[4-(trifluoromethyl)benzyl] moiety. The trifluoromethyl group introduces electronegativity and steric bulk, influencing reactivity and intermolecular interactions. Key structural identifiers include:
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SMILES:
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F -
InChIKey:
GKNKBRIXHHYNTN-UHFFFAOYSA-N -
IUPAC Name: 2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide.
Physical Properties
Data from experimental and computational studies reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 360.31 g/mol | |
| Melting Point | Not reported | |
| Solubility | Not available | |
| Density | 1.412–1.47 g/cm³ (predicted) | |
| Boiling Point | 542°C (predicted) |
The absence of experimental solubility data suggests challenges in aqueous formulation, a common issue among sulfonamides due to hydrophobic aromatic groups .
Synthesis and Preparation
Synthetic Routes
While detailed protocols for 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide are scarce, analogous sulfonamide syntheses provide insight. A plausible route involves:
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Sulfonylation: Reacting 2-nitrobenzenesulfonyl chloride with 4-(trifluoromethyl)benzylamine in the presence of a base like triethylamine.
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Purification: Isolation via recrystallization or column chromatography.
A related synthesis for 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide demonstrates the use of tetrahydrofuran (THF) as a solvent and triethylamine as a base, yielding 97% product . Adapting these conditions could optimize the target compound’s synthesis.
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution.
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Temperature: Room-temperature reactions minimize side products .
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Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine prevents over-alkylation.
Biological Activity and Applications
Pharmaceutical Relevance
The trifluoromethyl group improves metabolic stability and membrane permeability, making the compound a candidate for drug development . Potential applications include:
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Oncology: As a kinase or protease inhibitor.
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Antimicrobials: Targeting bacterial sulfonamide-resistant strains.
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protection | Gloves, lab coat, eye protection | |
| Ventilation | Use in a fume hood | |
| Storage | 2–8°C, protected from light |
Environmental Impact
The nitro and trifluoromethyl groups may pose environmental risks due to persistence and bioaccumulation potential. Proper disposal via incineration or hazardous waste facilities is advised .
Analytical Characterization
Spectroscopic Methods
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Mass Spectrometry (MS): Predicted adducts include [M+H]⁺ at m/z 270.99950 and [M+Na]⁺ at m/z 292.98144 .
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Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 7.5–8.5 ppm) and CF₃ groups (δ 110–120 ppm in NMR).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging the nitro group’s strong absorbance.
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